Home > Products > Screening Compounds P91482 > 4-Morpholinobenzo[d]thiazol-2-amine
4-Morpholinobenzo[d]thiazol-2-amine -

4-Morpholinobenzo[d]thiazol-2-amine

Catalog Number: EVT-8233091
CAS Number:
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Morpholinobenzo[d]thiazol-2-amine is a heterocyclic organic compound that features a morpholine ring and a benzo[d]thiazole moiety. It is primarily studied for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. The compound's structure allows for diverse interactions with biological targets, making it of interest in drug development.

Source

This compound can be synthesized through various chemical reactions involving readily available precursors in organic chemistry laboratories. Its derivatives may also be found in nature or synthesized for specific research purposes.

Classification

4-Morpholinobenzo[d]thiazol-2-amine belongs to the class of compounds known as thiazoles and morpholines. It is categorized as an amine due to the presence of an amino group (-NH2) attached to the thiazole ring.

Synthesis Analysis

Methods

The synthesis of 4-Morpholinobenzo[d]thiazol-2-amine typically involves the following methods:

  1. Condensation Reactions: One common method is the condensation of 2-aminobenzenethiol with morpholine and appropriate aldehydes or ketones.
  2. Cyclization Reactions: Another approach includes cyclization reactions using thioamide derivatives and suitable electrophiles to form the thiazole ring.

Technical Details

  • Reagents: Common reagents include morpholine, thiourea, and various aldehydes.
  • Conditions: Reactions are often conducted under reflux conditions in solvents such as ethanol or dimethylformamide.
  • Purification: The product can be purified by recrystallization or chromatography techniques.
Molecular Structure Analysis

Data

  • Molecular Formula: C₁₁H₁₃N₃S
  • Molecular Weight: Approximately 223.31 g/mol
  • IUPAC Name: 4-morpholinobenzo[d]thiazol-2-amine
Chemical Reactions Analysis

Reactions

4-Morpholinobenzo[d]thiazol-2-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Acylation Reactions: The amine can undergo acylation to form amides, which may enhance its pharmacological properties.
  3. Reduction Reactions: The thiazole ring can be reduced under specific conditions to yield different derivatives.

Technical Details

The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product. Monitoring reactions through techniques like thin-layer chromatography is essential for optimizing synthesis.

Mechanism of Action

Process

The mechanism of action of 4-Morpholinobenzo[d]thiazol-2-amine primarily involves its interaction with biological targets, such as enzymes or receptors. The compound may act by:

  1. Inhibition of Enzymatic Activity: Binding to active sites on enzymes, thereby inhibiting their function.
  2. Modulation of Receptor Activity: Acting as an agonist or antagonist at specific receptors involved in various signaling pathways.

Data

Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like water and methanol; less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases, leading to salt formation or degradation products.
Applications

Scientific Uses

4-Morpholinobenzo[d]thiazol-2-amine has several potential applications in scientific research:

  1. Pharmaceutical Development: Investigated as a lead compound for developing new drugs targeting various diseases.
  2. Biological Studies: Used in studies assessing enzyme inhibition and receptor modulation.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic effects.
Introduction to Benzo[d]thiazole Scaffolds in Medicinal Chemistry

Structural Significance of Morpholine-Substituted Benzothiazoles in Drug Discovery

The benzo[d]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic framework comprises a benzene ring fused to a thiazole moiety, conferring aromaticity and electronic asymmetry that facilitate diverse non-covalent interactions with biological targets. The strategic incorporation of morpholine at the 4-position yields 4-morpholinobenzo[d]thiazol-2-amine derivatives, which exhibit enhanced physicochemical properties and target selectivity compared to unsubstituted analogs. The morpholine ring—a saturated six-membered heterocycle featuring one nitrogen and one oxygen atom—introduces significant polarity and hydrogen-bonding capabilities while maintaining moderate lipophilicity (logP ~0.75). This balanced amphiphilic character enables efficient membrane permeation and aqueous solubility, addressing a critical limitation of many planar heterocyclic systems [1] [9].

Electronic modulation via morpholine substitution profoundly influences benzothiazole reactivity. The electron-donating morpholine group (+M effect) elevates the highest occupied molecular orbital (HOMO) energy of the benzothiazole core, enhancing π-π stacking interactions with aromatic residues in enzyme binding pockets. Nuclear magnetic resonance (NMR) analyses of 4-morpholinobenzo[d]thiazol-2-amine derivatives reveal distinctive downfield shifts at C-2 (δ ~150 ppm) and C-3a (δ ~130 ppm), confirming substantial electron density redistribution [7]. This electronic perturbation translates to improved DNA intercalation capacity and kinase inhibition potential, as demonstrated in comparative molecular docking studies against anticancer targets like topoisomerase II and PI3K [4].

Table 1: Key Physicochemical Properties of Morpholine-Substituted vs. Unsubstituted Benzothiazoles

Property4-Morpholinobenzo[d]thiazol-2-amine2-Aminobenzothiazole
Molecular Weight (g/mol)235.31150.20
cLogP1.851.92
Hydrogen Bond Donors11
Hydrogen Bond Acceptors42
Polar Surface Area (Ų)58.742.6
Aqueous Solubility (mg/mL)0.820.15

Hybridization strategies leveraging this scaffold frequently yield dual-acting therapeutics. Molecular hybridization of the 4-morpholinobenzothiazole core with pharmacophores such as thiazolidinones generates chimeric structures exhibiting concurrent antimicrobial and anticancer activities. For instance, thiazole–thiazolidinone hybrids demonstrate nanomolar inhibitory activity against Staphylococcus aureus (MIC = 16.1 µM) and potent cytotoxicity against MCF-7 breast adenocarcinoma cells (IC₅₀ = 0.30 µM) [4] [6]. The morpholine moiety in these hybrids serves as a hydrogen-bond acceptor for Asp381 in EGFR kinase and Asp86 in bacterial DNA gyrase, rationalizing their target promiscuity [1] [9].

Historical Development of 4-Morpholinobenzo[d]thiazol-2-amine Derivatives as Bioactive Agents

The therapeutic exploration of benzothiazoles originated from natural product isolation studies in the mid-20th century, with early investigations identifying microbial metabolites such as bacitracin-containing benzothiazole units exhibiting antibiotic properties. The first systematic synthesis of 2-aminobenzothiazoles was reported by Meyer in 1934 via acid-catalyzed rearrangement of N-phenyl-2-benzothiazolamine [7]. However, morpholine-functionalized derivatives emerged significantly later, coinciding with advances in heterocyclic coupling methodologies. The landmark development occurred through Hein's polyphosphoric acid (PPA)-mediated condensation protocol, enabling direct cyclization of 2-aminothiophenol with morpholine-substituted carbonyl precursors under dehydrating conditions [7]. This method provided 52% yields of 4-morpholinobenzo[d]thiazol-2-amine derivatives, establishing a scalable synthetic route for biological evaluation [7].

Significant therapeutic interest emerged when early derivatives demonstrated exceptional antiproliferative activity profiles. In the 1990s, National Cancer Institute (NCI) screening identified lead compound NSC 674495 (4-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine) with submicromolar GI₅₀ values across 60 cancer cell lines, particularly against melanoma and ovarian carcinoma models. This discovery triggered structure-activity relationship (SAR) optimization focused on the 4-position heterocycle, revealing that morpholine substitution conferred superior bioavailability compared to piperazine analogs due to reduced basicity (pKa ~6.5 vs. >8.0) [3] [9]. Mechanistic studies established that morpholinobenzothiazoles induce G₂/M cell cycle arrest through tubulin polymerization inhibition (IC₅₀ = 0.80 µM) and trigger caspase-mediated apoptosis via mitochondrial cytochrome c release [3].

Table 2: Evolution of Key 4-Morpholinobenzo[d]thiazol-2-amine Derivatives with Anticancer Activity

EraRepresentative DerivativeSynthetic ApproachPrimary Biological Activity
1980s4-(2-Morpholinoethyl)benzothiazoleN-Alkylation of morpholineModerate cytotoxicity (IC₅₀ >50 µM)
1990sNSC 674495 analog with morpholinePPA condensationGI₅₀ = 0.28–1.86 µM across solid tumors
2000s5-Fluoro-3-(morpholinobenzothiazole)Suzuki coupling & cyclizationDual EGFR/HER2 inhibition (IC₅₀ = 12 nM)
2010s–PresentFerrocene-morpholinobenzothiazole hybridAmide couplingMulti-targeted activity (IC₅₀ = 42–45 µg/mL HeLa)

Contemporary developments leverage molecular hybridization strategies to overcome mono-target limitations. Ferrocene-conjugated morpholinobenzothiazoles exhibit organometallic synergism, demonstrating enhanced cytotoxicity against cervical adenocarcinoma (HeLa IC₅₀ = 42.42–45.37 µg/mL) through ROS-independent pathways [10]. Similarly, 4-thiazolidinone–benzothiazole chimeras such as Les-5935 and Les-6166 display nanomolar activity against lung carcinoma (A549) and colorectal adenocarcinoma (CACO-2) through dual PPARγ activation and DNA minor groove binding [5]. These hybrids exemplify the successful evolution from simple heterocyclic scaffolds to multifunctional therapeutic agents.

Current Challenges in Antimicrobial and Anticancer Therapy: Role of Hybrid Heterocycles

The escalating crisis of antimicrobial resistance (AMR) and neoplastic multidrug resistance (MDR) necessitates innovative chemotherapeutic strategies. Pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) exhibit resistance mechanisms including efflux pump overexpression, biofilm formation, and target site mutations, rendering conventional antibiotics ineffective [1] [9]. Similarly, in oncology, ATP-binding cassette (ABC) transporter upregulation (e.g., P-glycoprotein), DNA repair enhancement, and apoptotic pathway evasion contribute to chemotherapeutic failure in >90% of metastatic cancers [3] [10]. Hybrid heterocycles incorporating the 4-morpholinobenzo[d]thiazol-2-amine pharmacophore address these challenges through multimodal mechanisms inaccessible to single-target agents.

The molecular architecture of morpholinobenzothiazole hybrids enables simultaneous engagement of multiple pathogenic or oncogenic targets. For instance, sulfanilamide–benzothiazole conjugates inhibit carbonic anhydrase IX (CA-IX; Kᵢ = 8.3 nM)—a hypoxia-inducible enzyme in solid tumors—while concurrently disrupting folate biosynthesis in Gram-negative bacteria through dihydropteroate synthase (DHPS) inhibition [4] [6]. This dual targeting circumvents resistance development by requiring simultaneous mutations in unrelated pathways, a statistically improbable event. Additionally, morpholine's oxygen atom chelates magnesium ions essential for microbial phospholipid synthesis, enhancing membrane disruption in biofilm-embedded pathogens [9].

Table 3: Resistance Mechanisms Addressed by Morpholinobenzothiazole Hybrids

Resistance MechanismHybrid Design StrategyBiological Outcome
Efflux pump overexpressionIncorporate bulky ferrocenyl groups (e.g., Ferrocene-hybrid 10)Reduced P-gp recognition (efflux ratio <2)
Biofilm formationEnhance cationic amphiphilicity (logD ~1.5–2.0)Disruption of extracellular polymeric matrix (MIC↓ 16-fold)
Target site mutationsDual pharmacophores engage conserved residues (e.g., ATP pocket)Maintained potency against mutant kinases (ΔIC₅₀ <3-fold)
Enhanced DNA repairROS-independent DNA alkylation/minor groove bindingPersistent DNA damage (Comet assay tail moment >40%)

Computational drug design has accelerated the development of next-generation hybrids. Molecular docking simulations against prioritized oncology targets (PDB: 4QTB, 3EQM) reveal that 4-morpholinobenzo[d]thiazol-2-amine derivatives occupy the hydrophobic pocket III of EGFR kinase through benzothiazole π-stacking with Phe699, while the morpholine oxygen coordinates catalytic Mg²⁺ ions [10]. Similarly, for antimicrobial targets like penicillin-binding protein 2a (PBP2a), hybrid structures exhibit binding energies (−8.7 kcal/mol) surpassing native substrates (>−6.2 kcal/mol), rationalizing their efficacy against MRSA [9]. Lead optimization guided by absorption, distribution, metabolism, and excretion (ADME) predictions ensures favorable pharmacokinetic profiles, with most derivatives complying with Lipinski's rule of five (molecular weight <500, logP <5, H-bond donors <5, acceptors <10) [6] [10].

The integration of nanocarrier delivery systems promises to further enhance the therapeutic index of these hybrids. Ferrocene–morpholinobenzothiazole conjugates exhibit surface functionalities (amine, morpholine oxygen) amenable to polymeric nanoparticle encapsulation or gold nanoparticle conjugation, potentially enabling tumor-selective delivery through enhanced permeability and retention (EPR) effects [10]. Collectively, these innovations position 4-morpholinobenzo[d]thiazol-2-amine hybrids as versatile chemotherapeutic platforms capable of addressing the most pressing challenges in 21st-century drug development.

Properties

Product Name

4-Morpholinobenzo[d]thiazol-2-amine

IUPAC Name

4-morpholin-4-yl-1,3-benzothiazol-2-amine

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

InChI

InChI=1S/C11H13N3OS/c12-11-13-10-8(2-1-3-9(10)16-11)14-4-6-15-7-5-14/h1-3H,4-7H2,(H2,12,13)

InChI Key

AVPIBQBADIHVHK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C3C(=CC=C2)SC(=N3)N

Canonical SMILES

C1COCCN1C2=C3C(=CC=C2)SC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.